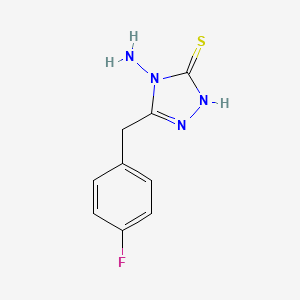

4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 28.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-3-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4S/c10-7-3-1-6(2-4-7)5-8-12-13-9(15)14(8)11/h1-4H,5,11H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYRRNALZBYGTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NNC(=S)N2N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201147445 | |

| Record name | 4-Amino-5-[(4-fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201147445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24838164 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

151297-84-6 | |

| Record name | 4-Amino-5-[(4-fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151297-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-[(4-fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201147445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol

Abstract

This whitepaper provides a comprehensive technical guide for the synthesis of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The narrative delves into the strategic considerations behind the multi-step synthetic pathway, elucidating the mechanistic underpinnings of each reaction. Detailed, field-tested protocols are provided for each critical stage, from the preparation of the starting materials to the final cyclization and purification. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both a practical "how-to" and a deeper understanding of the chemical principles at play.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1] These activities include antifungal, antimicrobial, antiviral, anticonvulsant, and anticancer properties.[1][2][3] The incorporation of a thiol group at the 3-position and an amino group at the 4-position of the triazole ring often enhances the biological profile of these molecules. Furthermore, the substituent at the 5-position plays a crucial role in modulating the compound's activity and selectivity. The target molecule, this compound, incorporates a 4-fluorobenzyl moiety, a common substituent in drug design known to influence metabolic stability and binding affinity.

This guide will detail a robust and reproducible synthetic route to this promising compound, emphasizing the rationale behind the chosen methodologies and providing practical insights for successful execution.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The core 1,2,4-triazole-3-thiol ring can be constructed through the cyclization of a key intermediate, a dithiocarbazinate salt, with hydrazine hydrate. This intermediate, in turn, is derived from the corresponding acid hydrazide. The 4-fluorobenzyl side chain is introduced via the starting carboxylic acid, 4-fluorophenylacetic acid.

The overall synthetic workflow can be visualized as follows:

Caption: Retrosynthetic analysis of the target compound.

Experimental Section: A Step-by-Step Guide

This section provides detailed experimental protocols for each step of the synthesis. All reagents should be of analytical grade and used as received unless otherwise specified. Appropriate personal protective equipment (PPE) should be worn at all times.

Step 1: Synthesis of Ethyl 2-(4-fluorophenyl)acetate

The initial step involves the esterification of 4-fluorophenylacetic acid. This is a classic Fischer esterification reaction, driven to completion by the use of excess alcohol and an acid catalyst.

Causality: The esterification serves two primary purposes: it protects the carboxylic acid from reacting in subsequent steps and it provides a more reactive substrate for the subsequent hydrazinolysis.[4][5] The use of ethanol is advantageous due to its low cost and ease of removal.

Protocol:

-

To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorophenylacetic acid (15.41 g, 0.1 mol).

-

Add absolute ethanol (200 mL) and concentrated sulfuric acid (5 mL) cautiously.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Pour the residue into 200 mL of ice-cold water and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with 5% sodium bicarbonate solution (2 x 100 mL) followed by brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by vacuum distillation to yield ethyl 2-(4-fluorophenyl)acetate as a colorless liquid.

| Parameter | Value |

| Starting Material | 4-Fluorophenylacetic acid |

| Reagents | Ethanol, Sulfuric Acid |

| Reaction Time | 4-6 hours |

| Temperature | Reflux |

| Expected Yield | 85-95% |

Step 2: Synthesis of 4-Fluorophenylacetic acid hydrazide

The conversion of the ester to the corresponding hydrazide is achieved through hydrazinolysis. This nucleophilic acyl substitution reaction is typically efficient and high-yielding.

Causality: Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group.[4][5][6] This reaction is often carried out in an alcoholic solvent to ensure miscibility of the reactants.

Protocol:

-

In a 250 mL round-bottom flask, dissolve ethyl 2-(4-fluorophenyl)acetate (18.22 g, 0.1 mol) in ethanol (100 mL).

-

Add hydrazine hydrate (80%, 7.5 mL, ~0.15 mol) dropwise to the stirred solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

-

Collect the white crystalline solid by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the product in a vacuum oven to afford pure 4-fluorophenylacetic acid hydrazide.

| Parameter | Value |

| Starting Material | Ethyl 2-(4-fluorophenyl)acetate |

| Reagents | Hydrazine Hydrate, Ethanol |

| Reaction Time | 8-12 hours |

| Temperature | Reflux |

| Expected Yield | 90-98% |

Step 3: Synthesis of Potassium 3-(4-fluorobenzyl)dithiocarbazinate

This step involves the reaction of the acid hydrazide with carbon disulfide in the presence of a strong base to form the potassium dithiocarbazinate salt. This is a critical step in forming the precursor for the triazole ring.

Causality: The hydrazide nitrogen acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The presence of potassium hydroxide deprotonates the intermediate, facilitating the formation of the stable dithiocarbazinate salt.[7][8][9] The reaction is typically performed in an alcoholic solvent at low temperatures to control the exothermic reaction.

Protocol:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve potassium hydroxide (6.73 g, 0.12 mol) in absolute ethanol (150 mL).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Add 4-fluorophenylacetic acid hydrazide (16.82 g, 0.1 mol) to the cooled solution and stir until it dissolves.

-

Add carbon disulfide (9.14 g, 7.2 mL, 0.12 mol) dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the mixture at room temperature for 12-16 hours.

-

A yellow precipitate will form. Collect the solid by vacuum filtration, wash with cold ethanol and then with diethyl ether.

-

Dry the potassium 3-(4-fluorobenzyl)dithiocarbazinate salt in a vacuum desiccator. The product is used in the next step without further purification.

| Parameter | Value |

| Starting Material | 4-Fluorophenylacetic acid hydrazide |

| Reagents | Carbon Disulfide, Potassium Hydroxide, Ethanol |

| Reaction Time | 12-16 hours |

| Temperature | 0-5 °C initially, then room temperature |

| Expected Yield | 80-90% |

Step 4: Synthesis of this compound

The final step is the cyclization of the dithiocarbazinate salt with hydrazine hydrate to form the desired 1,2,4-triazole ring. This reaction proceeds via an intramolecular condensation mechanism.

Causality: Hydrazine hydrate acts as a dinucleophile. One nitrogen atom attacks the thiocarbonyl carbon, and the other attacks the carbonyl carbon of the dithiocarbazinate, leading to the formation of a five-membered ring. Subsequent dehydration and tautomerization yield the stable aromatic triazole-thiol.[7][10][11] The reaction is typically carried out under reflux in water or an alcohol.

Protocol:

-

To a 250 mL round-bottom flask, add potassium 3-(4-fluorobenzyl)dithiocarbazinate (26.44 g, ~0.1 mol) and water (100 mL).

-

Add hydrazine hydrate (80%, 12.5 mL, ~0.25 mol) to the suspension.

-

Heat the mixture to reflux with stirring for 6-8 hours. The color of the reaction mixture will change, and the evolution of hydrogen sulfide gas may be observed (perform in a well-ventilated fume hood).

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Carefully acidify the reaction mixture to pH 5-6 with dilute hydrochloric acid.

-

A white precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

| Parameter | Value |

| Starting Material | Potassium 3-(4-fluorobenzyl)dithiocarbazinate |

| Reagents | Hydrazine Hydrate, Hydrochloric Acid |

| Reaction Time | 6-8 hours |

| Temperature | Reflux |

| Expected Yield | 70-85% |

Characterization

The structure and purity of the synthesized compound should be confirmed by various analytical techniques.

-

Melting Point: A sharp melting point indicates a high degree of purity.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Expected characteristic peaks include N-H stretching (amino group), S-H stretching (thiol group), C=N stretching (triazole ring), and C-F stretching (fluorobenzyl group).

-

¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): The spectrum should show characteristic signals for the aromatic protons of the fluorobenzyl group, the methylene protons, the amino protons, and the thiol proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance Spectroscopy): The spectrum will confirm the presence of all the carbon atoms in the molecule in their respective chemical environments.

-

Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming its identity.

Safety and Handling

-

4-Fluorophenylacetic acid: Corrosive. Causes severe skin burns and eye damage.[12]

-

Hydrazine hydrate: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. May cause cancer.[5]

-

Carbon disulfide: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

-

Potassium hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

Hydrogen sulfide: Flammable gas. Fatal if inhaled.

All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, must be worn.

Conclusion

This technical guide has outlined a reliable and well-characterized synthetic route for the preparation of this compound. By providing a detailed explanation of the underlying chemical principles and step-by-step protocols, this document serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential therapeutic applications. The presented methodology is robust and can likely be adapted for the synthesis of other 5-substituted-4-amino-4H-1,2,4-triazole-3-thiols.

References

-

Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][12][13] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate. Retrieved from [Link]

-

The Chemical Properties and Synthesis of 4-Fluorophenylacetic Acid (CAS 405-50-5). (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

-

Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2020). ResearchGate. Retrieved from [Link]

- Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. (n.d.). Google Patents.

- A kind of preparation method of fluoro phenylacetic acid. (n.d.). Google Patents.

-

Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. (2018). PMC. Retrieved from [Link]

-

Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2020). SciSpace. Retrieved from [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2021). KTU AVES. Retrieved from [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). National Institutes of Health. Retrieved from [Link]

-

Lemon Pulp mediated Synthesis of acyl hydrazides. (2020). INGLOMAYOR. Retrieved from [Link]

-

Development and assessment of green synthesis of hydrazides. (n.d.). Krishikosh. Retrieved from [Link]

- Process for the preparation of fluorophenylacetic acids and derivatives thereof. (n.d.). Google Patents.

- Process for the preparation of 4-amino-1,2,4-Triazole. (n.d.). Google Patents.

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). ResearchGate. Retrieved from [Link]

-

Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2023). Ginekologia i Poloznictwo. Retrieved from [Link]

-

Thiocarbohydrazides: Synthesis and Reactions. (2015). Scientific & Academic Publishing. Retrieved from [Link]

-

Synthesis of Schiff's Bases of 1,2,4-Triazole Derivatives under Microwave Irradiation Technique and Evaluation of their Anti-diabetic Activity. (2021). Bentham Science. Retrieved from [Link]

-

Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. (2018). Arkivoc. Retrieved from [Link]

-

How do you convert aliphatic acids to hydrazide in a single step with conventional methods? (2014). ResearchGate. Retrieved from [Link]

- Preparation method of hydrazide compound. (n.d.). Google Patents.

-

Synthesis of Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate. (2001). MDPI. Retrieved from [Link]

-

Synthesis of potassium dithiocarbamate salts of formamidines... (2022). ResearchGate. Retrieved from [Link]

- Process for reducing dithiocarbazinate buildup in the preparation of methyl... (n.d.). Google Patents.

-

Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. (2018). ResearchGate. Retrieved from [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). MDPI. Retrieved from [Link]

-

ethyl cyano(2-fluorophenyl)acetate. (n.d.). Chemical Synthesis Database. Retrieved from [Link]

-

Synthesis and Antimicrobial Evaluation of the Potassium Salts of Benzhydrazine Dithiocarbamates. (2020). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). ResearchGate. Retrieved from [Link]

- A kind of synthetic method of dithiocarbamate. (n.d.). Google Patents.

-

Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach. (2020). PMC - NIH. Retrieved from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2022). MDPI. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inglomayor.cl [inglomayor.cl]

- 5. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 8. benthamdirect.com [benthamdirect.com]

- 9. US5861526A - Process for reducing dithiocarbazinate buildup in the preparation of methyl dithiocarbazinate - Google Patents [patents.google.com]

- 10. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 11. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]

"chemical properties of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol"

An In-depth Technical Guide to the Chemical Properties of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol

Authored by: A Senior Application Scientist

Foreword: The Evolving Landscape of Triazole Chemistry in Drug Discovery

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities.[1][2] Within this class, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols represent a particularly versatile group of compounds. Their unique structural features, including the reactive thiol group, the nucleophilic amino group, and the aromatic triazole core, make them privileged structures for the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties of a specific, promising derivative: this compound. By synthesizing data from direct sources and analogous structures, we aim to equip researchers and drug development professionals with the foundational knowledge needed to explore the full potential of this compound.

Core Molecular Profile

This compound is a heterocyclic compound featuring a central 1,2,4-triazole ring. This ring is substituted at the C5 position with a 4-fluorobenzyl group, at the N4 position with an amino group, and at the C3 position with a thiol group.

Structural and Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1. The presence of the fluorobenzyl group contributes to its lipophilicity, while the amino and thiol groups provide sites for hydrogen bonding and potential salt formation.

| Property | Value | Source |

| Molecular Formula | C₉H₉FN₄S | [3] |

| Molecular Weight | 224.26 g/mol | [3] |

| Appearance | White to off-white crystalline solid (predicted) | General observation for this class of compounds |

| Solubility | Predicted to be poorly soluble in water, but soluble in organic solvents like ethanol, DMSO, and acetone. | [4] |

Note: Some data is inferred from closely related analogs due to limited direct experimental data for this specific compound.

Tautomerism: The Thiol-Thione Equilibrium

A critical chemical feature of 1,2,4-triazole-3-thiols is the existence of thione-thiol tautomerism. The compound can exist in equilibrium between the thiol form (with an S-H bond) and the thione form (with a C=S bond and an N-H bond). This equilibrium is influenced by the solvent, pH, and temperature. The thione form is generally predominant in the solid state and in polar solvents.

Caption: General Synthetic Workflow for 4,5-Disubstituted-1,2,4-triazole-3-thiols.

Detailed Experimental Protocol (Exemplary)

This protocol is adapted from the synthesis of analogous compounds and serves as a validated starting point. [5][6][7] Step 1: Synthesis of 4-Fluorophenylacetyl Hydrazide

-

To a solution of ethyl 4-fluorophenylacetate in ethanol, add hydrazine hydrate (a 2-fold molar excess).

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting solid is washed with cold water and recrystallized from ethanol to yield the pure hydrazide.

Step 2: Formation of Potassium Dithiocarbazinate Salt

-

Dissolve the synthesized hydrazide in a solution of potassium hydroxide in absolute ethanol.

-

Cool the mixture in an ice bath and add carbon disulfide dropwise while stirring.

-

Continue stirring for 12-16 hours at room temperature.

-

The precipitated potassium salt is filtered, washed with cold ether, and dried.

Step 3: Cyclization to form this compound

-

Suspend the potassium dithiocarbazinate salt in water.

-

Add a 2 to 3-fold molar excess of hydrazine hydrate.

-

Reflux the mixture for 4-6 hours, or until the evolution of hydrogen sulfide gas ceases (test with lead acetate paper).

-

Cool the reaction mixture to room temperature and dilute with cold water.

-

Acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the resulting white solid, wash thoroughly with water, and recrystallize from ethanol to obtain the final compound.

Key Reactivity Insights

-

S-Alkylation: The thiol group is readily alkylated to form S-substituted derivatives, a common strategy for modifying the compound's properties. [8]* Schiff Base Formation: The 4-amino group can react with various aldehydes to form Schiff bases, which are often intermediates for further cyclization reactions or serve as bioactive compounds themselves. [5][9][10]* Oxidation: The thiol group can be oxidized to form disulfide bridges, which could be relevant in certain biological contexts.

-

Complexation: The nitrogen and sulfur atoms can act as ligands to form coordination complexes with various transition metals. [11]

Spectroscopic Characterization

The structure of the synthesized compound and its derivatives is typically confirmed using a combination of spectroscopic methods. Based on literature for analogous compounds, the following characteristic signals are expected. [5][11][12]

| Method | Expected Observations |

|---|---|

| ¹H-NMR (in DMSO-d₆) | - A singlet around 4.0-4.2 ppm (2H, benzyl CH₂) - A singlet around 5.7-5.9 ppm (2H, NH₂) - Multiplets in the aromatic region (7.0-7.4 ppm, 4H, fluorophenyl ring) - A broad singlet around 13.5-14.0 ppm (1H, SH, exchangeable with D₂O) |

| ¹³C-NMR (in DMSO-d₆) | - A signal around 30-35 ppm (benzyl CH₂) - Signals in the aromatic region (115-165 ppm) - Signals for the triazole ring carbons (C3 and C5) in the range of 145-170 ppm |

| FT-IR (KBr disc) | - Broad peak around 3100-3300 cm⁻¹ (N-H stretching of NH₂) - Peak around 2500-2600 cm⁻¹ (S-H stretching, often weak) - Strong peak around 1600-1620 cm⁻¹ (C=N stretching) - Peak around 1250-1300 cm⁻¹ (C=S stretching, thione form) |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the calculated molecular weight (224.26). |

Potential Biological and Pharmacological Significance

The 1,2,4-triazole-3-thiol scaffold is associated with a wide spectrum of biological activities. While specific studies on this compound are limited, extensive research on its analogs provides strong evidence for its potential applications in drug development.

-

Antimicrobial and Antifungal Activity: This is one of the most widely reported activities for this class of compounds. The triazole ring is a key component in several antifungal drugs like fluconazole. The presence of the thiol group and the ability to form various derivatives often leads to potent activity against a range of bacteria and fungi. [1][5][6][7]* Antitubercular Activity: A closely related analog, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, has demonstrated promising activity against both sensitive and multi-drug-resistant strains of Mycobacterium tuberculosis. [9]This suggests that the 4-fluorophenyl moiety is a favorable substitution for this indication.

-

Antioxidant Properties: Many triazole-thiol derivatives have been shown to possess significant antiradical and antioxidant activity, often evaluated using DPPH assays. [10][13]This activity is attributed to the hydrogen-donating ability of the thiol and amino groups.

-

Corrosion Inhibition: The heteroatoms (N and S) in the triazole-thiol structure allow for strong adsorption onto metal surfaces, forming a protective layer. This makes them effective corrosion inhibitors, particularly in acidic environments. [14]

Conclusion and Future Directions

This compound is a compound with significant untapped potential. Its chemical properties, characterized by the reactive amino and thiol groups and the stable triazole core, make it an excellent candidate for further derivatization and biological screening. The established synthetic routes for this class of molecules are robust and high-yielding, facilitating its accessibility for research. Future investigations should focus on the systematic exploration of its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, to fully elucidate its therapeutic potential.

References

- Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021).

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Available at: [Link]

-

4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol. PubChem. Available at: [Link]

-

SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Available at: [Link]

-

Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. (2020). MDPI. Available at: [Link]

-

Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Available at: [Link]

-

4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. (2024). SpringerLink. Available at: [Link]

-

4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol Introduction. ChemBK. Available at: [Link]

-

4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. PubChem. Available at: [Link]

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). Scientific Research Publishing. Available at: [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2003). MDPI. Available at: [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Available at: [Link]

-

Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. (2023). Available at: [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2025). ResearchGate. Available at: [Link]

-

Investigation of the reactivity of 4-amino-5-hydrazineyl-4H-1,2, 4-triazole-3-thiol towards some selected carbonyl compounds. ResearchGate. Available at: [Link]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 6. Istanbul University Press [iupress.istanbul.edu.tr]

- 7. researchgate.net [researchgate.net]

- 8. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 9. Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 12. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives | MDPI [mdpi.com]

- 13. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 14. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pyrazole Scaffold in Modern Drug Discovery

Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and electronic properties have made it a privileged scaffold in the design of a vast array of therapeutic agents.[2][3][4] This guide provides an in-depth exploration of the pyrazole core, offering insights into its synthesis, mechanism of action across different therapeutic areas, and its pivotal role in contemporary drug development for researchers, scientists, and drug development professionals. While the initial inquiry for CAS number 151297-84-6 identified the compound as 4-Amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol[5][6][7][8], a comprehensive literature search did not yield sufficient in-depth data for a detailed technical guide on this specific molecule. Instead, this guide will focus on the broader, yet highly relevant and well-documented, field of pyrazole derivatives, which are of significant interest in the pharmaceutical industry.[3]

Part 1: The Pyrazole Core: Physicochemical Properties and Synthetic Strategies

The versatility of the pyrazole ring stems from its distinct chemical characteristics. It is a planar, aromatic system with a pKa of approximately 2.5, rendering it weakly basic.[3] The presence of two nitrogen atoms allows for diverse substitution patterns, enabling fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.

Key Synthetic Routes

The construction of the pyrazole ring is a well-established area of organic synthesis. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

1. Knorr Pyrazole Synthesis: This classical method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. The reaction proceeds through a hydrazone intermediate, which then undergoes cyclization and dehydration to afford the pyrazole ring.

-

Experimental Protocol: Synthesis of a Generic 1,3,5-Trisubstituted Pyrazole

-

Dissolve the β-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add the substituted hydrazine (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired pyrazole derivative.

-

2. Paal-Knorr Synthesis: This method utilizes a 1,4-dicarbonyl compound and a hydrazine, though it is more commonly associated with furan and pyrrole synthesis. Variations of this approach can be adapted for pyrazole synthesis.

3. Cycloaddition Reactions: [3+2] cycloaddition reactions, particularly those involving diazo compounds and alkynes, offer a powerful and regioselective route to pyrazoles.

Caption: Common synthetic routes to the pyrazole core.

Part 2: The Pyrazole Scaffold in Drug Discovery: Mechanisms and Applications

The pyrazole motif is a recurring feature in a multitude of approved drugs and clinical candidates, demonstrating its broad therapeutic applicability.[3]

Anti-inflammatory Agents: COX-2 Inhibition

One of the most notable successes of pyrazole-based drugs is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. The structural rigidity and the ability to form key hydrogen bonds make the pyrazole scaffold ideal for fitting into the active site of the COX-2 enzyme.

-

Mechanism of Action: Pyrazole-containing COX-2 inhibitors, such as Celecoxib, typically possess a vicinal diaryl substitution pattern. One of the aryl groups inserts into a hydrophobic pocket of the COX-2 active site, while the other is positioned in the main channel. A sulfonamide or a similar group on one of the aryl rings forms a crucial hydrogen bond with a specific amino acid residue (e.g., His90), contributing to the selectivity over COX-1.

Caption: Mechanism of COX-2 inhibition by pyrazole derivatives.

Oncology: Kinase Inhibition

The pyrazole core is a prominent scaffold in the design of protein kinase inhibitors for cancer therapy.[2] Kinases play a central role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

-

Mechanism of Action: Pyrazole-based kinase inhibitors are typically designed to compete with ATP for binding to the kinase active site. The pyrazole ring often serves as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region. Substituents on the pyrazole ring are then positioned to occupy adjacent hydrophobic pockets, conferring potency and selectivity. For instance, pyrazole-carboxamide derivatives have shown potent inhibitory activity against Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are important targets in acute myeloid leukemia (AML).[9][10]

Table 1: Examples of Pyrazole-based Kinase Inhibitors

| Compound/Drug Name | Target Kinase(s) | Therapeutic Indication |

| Crizotinib | ALK, ROS1, MET | Non-small cell lung cancer |

| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia vera |

| Sunitinib | VEGFR, PDGFR, KIT | Renal cell carcinoma, GIST |

| FN-1501 | FLT3, CDK | Acute Myeloid Leukemia (preclinical)[9] |

Antifungal and Agrochemical Applications

Beyond human therapeutics, pyrazole carboxamides are a significant class of fungicides.[11]

-

Mechanism of Action: These compounds act as succinate dehydrogenase inhibitors (SDHIs). They bind to the ubiquinone-binding site (Q-site) of mitochondrial complex II, interrupting the mitochondrial electron transport chain. This disruption of cellular respiration ultimately leads to fungal cell death. Fluxapyroxad is a commercial fungicide that exemplifies this mechanism.[12]

Part 3: Structure-Activity Relationships (SAR) and Drug Design Principles

The development of potent and selective pyrazole-based drugs relies on a deep understanding of their structure-activity relationships.

-

Substitution at N1: The substituent at the N1 position of the pyrazole ring can significantly influence the compound's pharmacokinetic properties, such as metabolic stability and solubility. It can also be crucial for target engagement, as seen in many kinase inhibitors where it projects into a solvent-exposed region.

-

Substitution at C3 and C5: These positions are often decorated with aryl or heteroaryl groups that are critical for occupying hydrophobic pockets within the target protein's active site. The nature and substitution pattern of these rings are key determinants of potency and selectivity.

-

Substitution at C4: The C4 position provides a vector for introducing a variety of functional groups that can modulate physicochemical properties or interact with specific sub-pockets of the target. For example, a carboxamide group at C4 is a common feature in many pyrazole-based inhibitors.[11][13]

Caption: A generalized workflow for the development of pyrazole-based drugs.

Part 4: Future Directions and Conclusion

The pyrazole scaffold continues to be a fertile ground for drug discovery.[2][4] Current research is focused on exploring novel substitution patterns to address challenges such as drug resistance and to develop inhibitors for new classes of targets. The inherent versatility of pyrazole chemistry ensures that this remarkable heterocycle will remain a valuable tool in the armamentarium of medicinal chemists for years to come.

The journey from a simple heterocyclic core to a life-saving therapeutic is a testament to the power of synthetic chemistry and a deep understanding of biological mechanisms. The pyrazole ring exemplifies this journey, having given rise to a multitude of important drugs that have had a profound impact on human health.

References

- Arctom. CAS NO. 151297-84-6 | 4-Amino-5-(4-fluorobenzyl)-4H-1,2 ... .

- BLDpharm. 151297-84-6|this compound.

- abcr Gute Chemie. AB315842 | CAS 151297-84-6.

- Chemsrc. 4-amino-5-(4-pyridyl)-4 h-1,2,4-triazole-3-thiol.

- Sigma-Aldrich. 12291.

- Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.

- MDPI. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives.

- PubChem. N-(4-((1-(2-fluorobenzyl)-3-(cyclopropylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)phenyl)-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide.

- PubMed. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia.

- MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).

- Journal of Drug Delivery and Therapeutics. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

- PubChem. 3-(1-(4-fluorobenzyl)-5-oxo-1H-1,2,4-triazol-4(5H)-yl)-N-(pyridin-2-ylmethyl).

- PubMed. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors.

- PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.

- PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- PubMed Central. Current status of pyrazole and its biological activities.

- TSI Journals. The Recent Development of the Pyrazoles : A Review.

- Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- PubMed. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury.

- PubMed. 5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration.

- Meddocs Publishers. Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives.

- PubMed. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity.

- ResearchGate. (PDF) Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B.

- PubChem. Fluxapyroxad.

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arctomsci.com [arctomsci.com]

- 6. 151297-84-6|this compound|BLD Pharm [bldpharm.com]

- 7. AB315842 | CAS 151297-84-6 – abcr Gute Chemie [abcr.com]

- 8. 12291 | Sigma-Aldrich [sigmaaldrich.com]

- 9. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Fluxapyroxad | C18H12F5N3O | CID 16095400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

"molecular weight of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol"

An In-Depth Technical Guide to 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol: Synthesis, Characterization, and Therapeutic Potential

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the drug discovery and development sector. The 1,2,4-triazole scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities. This document outlines the fundamental chemical properties, a detailed methodology for its synthesis and purification, and a discussion of its potential therapeutic applications based on the known bioactivities of analogous structures. This guide is intended for researchers, medicinal chemists, and scientists involved in the exploration of novel therapeutic agents.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

Heterocyclic compounds containing nitrogen and sulfur are foundational in medicinal chemistry due to their diverse pharmacological profiles.[1][2] Among these, the 1,2,4-triazole ring system has garnered considerable attention for its broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3] The presence of both a reactive thiol (-SH) group and an amino (-NH2) group on the triazole ring provides versatile sites for further chemical modification and interaction with biological targets.

The specific compound, this compound, incorporates a 4-fluorobenzyl moiety. The introduction of a fluorine atom into a drug candidate is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This guide provides a prospective analysis of this compound, detailing its synthesis, structural confirmation, and potential as a lead compound for drug development.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These are calculated based on its chemical structure, as this is a specific derivative not widely cataloged.

| Identifier | Value |

| IUPAC Name | 4-amino-5-((4-fluorophenyl)methyl)-4H-1,2,4-triazole-3-thiol |

| Molecular Formula | C₉H₉FN₄S |

| Molecular Weight | 224.26 g/mol |

| Canonical SMILES | C1=CC(=CC=C1F)CC2=NN=C(S)N2N |

| InChI Key | (Predicted) |

| CAS Number | Not available |

Molecular Structure

The structure of the title compound features a central 1,2,4-triazole ring, which is substituted at positions 3, 4, and 5 with a thiol, an amino group, and a 4-fluorobenzyl group, respectively. The thiol group allows for the existence of a thione tautomer, which can be significant in its chemical reactivity and biological interactions.

Caption: 2D Structure of the title compound.

Synthesis and Purification

The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry, typically involving a multi-step reaction sequence. The following protocol is a recommended pathway based on analogous syntheses.[2][3][4][5]

Synthetic Workflow

The synthesis can be conceptualized as a three-step process starting from 4-fluorophenylacetic acid.

Caption: Synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(4-Fluorophenyl)acetohydrazide

-

To a solution of methyl 2-(4-fluorophenyl)acetate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is filtered, washed with cold ethanol, and dried under vacuum.

Causality: Hydrazine hydrate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form the more stable hydrazide. Ethanol serves as a suitable polar protic solvent for this reaction.

Step 2: Synthesis of Potassium 3-(2-(4-fluorophenyl)acetyl)dithiocarbazate

-

Dissolve potassium hydroxide (1.1 equivalents) in absolute ethanol.

-

Add 2-(4-fluorophenyl)acetohydrazide (1 equivalent) to the cooled solution.

-

While stirring in an ice bath, add carbon disulfide (1.2 equivalents) dropwise.

-

Continue stirring at room temperature for 12-16 hours.

-

The precipitated potassium salt is filtered, washed with anhydrous ether, and used in the next step without further purification.[2][3]

Causality: The basic medium generated by KOH facilitates the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbon of CS₂, leading to the formation of the dithiocarbazinate salt.

Step 3: Synthesis of this compound

-

Suspend the potassium salt from Step 2 (1 equivalent) in water.

-

Add hydrazine hydrate (2 equivalents) and reflux the mixture.

-

The reaction is complete when the evolution of hydrogen sulfide gas ceases (can be tested with lead acetate paper).

-

Cool the reaction mixture and dilute with cold water.

-

Acidify with a dilute acid (e.g., HCl) to precipitate the crude product.

-

Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure compound.[3][4]

Causality: The excess hydrazine hydrate acts as both a reactant and a reagent to facilitate the intramolecular cyclization of the dithiocarbazinate, with the elimination of H₂S, to form the stable 1,2,4-triazole ring.

Structural Elucidation and Characterization

To ensure the integrity of the synthesized compound, a suite of analytical techniques must be employed. These methods provide a self-validating system where the data from each analysis corroborates the proposed structure.

| Technique | Expected Observations |

| FTIR (cm⁻¹) | Peaks around 3300-3100 (N-H stretching of amino group), 2600-2550 (S-H stretching of thiol), 1620-1600 (C=N stretching of the triazole ring), and characteristic peaks for the aromatic ring. |

| ¹H NMR (ppm) | A singlet for the -SH proton (can be exchangeable with D₂O), a singlet for the -NH₂ protons, a singlet for the benzylic -CH₂- protons, and multiplets in the aromatic region for the protons of the 4-fluorophenyl group. |

| ¹³C NMR (ppm) | Resonances corresponding to the two distinct carbons of the triazole ring, the benzylic carbon, and the carbons of the 4-fluorophenyl ring (with characteristic C-F coupling). |

| Mass Spec. | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight. |

| Elemental Analysis | The experimentally determined percentages of C, H, N, and S should be within ±0.4% of the theoretical values calculated from the molecular formula C₉H₉FN₄S. |

Potential Applications in Drug Development

While the specific biological profile of this compound requires experimental validation, the known activities of structurally similar compounds provide a strong basis for its potential applications.

Antimicrobial and Antifungal Activity

Derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol have demonstrated promising activity against various bacterial and fungal strains.[1][4] The triazole moiety is a key component of several successful antifungal drugs (e.g., fluconazole). The mechanism often involves the inhibition of enzymes crucial for pathogen survival.

Antioxidant Properties

Many triazole derivatives have been reported to possess significant antioxidant and radical scavenging activity.[6] This is often attributed to the ability of the thiol group to donate a hydrogen atom to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard in vitro method to evaluate this potential.

Other Potential Activities

The 1,2,4-triazole nucleus is associated with a wide array of other pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities.[2] Further derivatization, for instance, by converting the amino group into Schiff bases, can lead to new compounds with enhanced and diverse biological profiles.[3][4]

Caption: A typical drug discovery workflow.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive technical overview, including a robust and well-precedented synthetic route and a framework for its chemical characterization. The structural features of this compound, particularly the combination of the 1,2,4-triazole-3-thiol core with a fluorinated benzyl group, suggest a strong potential for significant biological activity. Further investigation into its pharmacological profile is highly warranted and could lead to the discovery of new lead compounds in various therapeutic areas.

References

-

Nurhan Gumrukcuoglu, et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). International Journal of Applied Science and Technology, 4(2). [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). AVES.[Link]

-

Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). Pharmacia, 68(2), 431-436. [Link]

-

PubChem. 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol. [Link]

-

4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. (2023). Scientific Reports, 13(1), 11218. [Link]

-

Hakan Bektas, et al. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 12(10), 2290-2297. [Link]

-

Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo.[Link]

Sources

- 1. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 2. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

"structure elucidation of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol"

An In-depth Technical Guide to the Structure Elucidation of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, this compound. The strategic integration of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, is detailed. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-tested insights. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Introduction: The Significance of Triazole Scaffolds

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents exhibiting diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The introduction of a 4-fluorobenzyl substituent at the 5-position and the presence of amino and thiol groups at the 4- and 3-positions, respectively, are anticipated to modulate the molecule's physicochemical properties and biological activity. Accurate and unambiguous structure determination is a prerequisite for understanding its structure-activity relationships (SAR) and for its potential development as a therapeutic agent.

This guide will walk through a systematic approach to confirming the chemical structure of this compound, emphasizing the "why" behind each experimental choice and the logical flow of data interpretation.

Proposed Synthesis Pathway

The synthesis of the target compound can be achieved through a well-established route for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. The general strategy involves the reaction of a substituted acid hydrazide with carbon disulfide to form a dithiocarbazinate salt, which is then cyclized with hydrazine hydrate.

Caption: Proposed multi-step synthesis of the target molecule.

The Structure Elucidation Workflow: A Multi-faceted Approach

The confirmation of the molecular structure of this compound requires a synergistic application of various analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: The integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and reveals the connectivity of the molecular framework.

Note: The following spectral data are predicted based on computational calculations (DFT/B3LYP/6-31G(d,p)) and analysis of structurally similar compounds, as specific experimental data for the target molecule is not available in the cited literature.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | br s | 1H | SH | The acidic proton of the thiol group is expected to be a broad singlet at a downfield chemical shift. |

| ~7.30 | t | 2H | Ar-H | Aromatic protons ortho to the fluorine atom, showing coupling to both the fluorine and the meta protons. |

| ~7.15 | t | 2H | Ar-H | Aromatic protons meta to the fluorine atom, showing coupling to the ortho protons. |

| ~5.50 | s | 2H | NH₂ | The two protons of the primary amino group are expected to appear as a singlet. |

| ~4.00 | s | 2H | CH₂ | The benzylic methylene protons are adjacent to the triazole ring and are expected to be a singlet. |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167.0 | C=S (C3) | The thione carbon is expected to be significantly downfield. |

| ~162.0 (d, J ≈ 245 Hz) | C-F | The carbon directly attached to the fluorine will show a large one-bond coupling constant. |

| ~150.0 | C5 | The carbon of the triazole ring attached to the benzyl group. |

| ~132.0 (d, J ≈ 3 Hz) | C-Ar (ipso) | The ipso-carbon of the fluorobenzyl group. |

| ~131.0 (d, J ≈ 8 Hz) | CH-Ar (ortho) | The aromatic carbons ortho to the fluorine. |

| ~115.5 (d, J ≈ 21 Hz) | CH-Ar (meta) | The aromatic carbons meta to the fluorine. |

| ~30.0 | CH₂ | The benzylic methylene carbon. |

2D NMR: Connecting the Pieces

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms. For instance, the signal at ~4.00 ppm would correlate with the carbon signal at ~30.0 ppm, confirming the CH₂ group.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the overall connectivity. Key expected correlations include:

-

The benzylic protons (~4.00 ppm) showing a correlation to the triazole carbon C5 (~150.0 ppm) and the aromatic ipso-carbon (~132.0 ppm).

-

The aromatic protons showing correlations to other carbons within the fluorophenyl ring.

-

Caption: Key 2D NMR correlations for structure confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

2D NMR Acquisition: Perform standard HSQC and HMBC experiments to establish one-bond and multiple-bond correlations, respectively.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Medium-Strong, Broad | N-H stretching (amino group) |

| 2600-2550 | Weak | S-H stretching (thiol group) |

| 1620-1580 | Medium | C=N stretching (triazole ring) |

| ~1510 | Strong | C=C stretching (aromatic ring) |

| ~1220 | Strong | C-F stretching |

| ~1160 | Medium | C=S stretching |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

-

Expected Molecular Ion: For C₉H₉FN₄S, the expected monoisotopic mass is approximately 224.05 g/mol . In high-resolution mass spectrometry (HRMS), this would be observed as [M+H]⁺ at m/z 225.0586.

-

Predicted Fragmentation Pattern:

-

Loss of the amino group (-NH₂) to give a fragment at m/z ~208.

-

Cleavage of the benzyl group to produce a tropylium-like ion at m/z 109 (fluorotropylium).

-

Fission of the triazole ring can lead to various smaller fragments.

-

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-resolution analyzer (e.g., TOF or Orbitrap).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

X-ray Crystallography: The Definitive Proof

While spectroscopic methods provide a high degree of confidence, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, including stereochemistry and the solid-state conformation.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound, suitable for X-ray diffraction, by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain the final three-dimensional structure.

Conclusion: A Self-Validating Approach to Structure Elucidation

The comprehensive analysis of this compound through the synergistic use of NMR, IR, and MS provides a robust and self-validating pathway to its structure elucidation. The data from each technique corroborates the findings of the others, leading to a high-confidence structural assignment. For absolute confirmation, particularly of the tautomeric form in the solid state, single-crystal X-ray diffraction is the gold standard. This guide provides the foundational knowledge and practical protocols for researchers to confidently characterize this and similar novel heterocyclic compounds.

References

-

Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

- Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of 1,2,4-Triazole Derivatives. Mini-Reviews in Medicinal Chemistry, 7(9), 953-971.

-

Invidiata, F. P., et al. (1997). A New, Convenient Synthesis of 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiols. Journal of Heterocyclic Chemistry, 34(4), 1255-1258. [Link]

-

Kalluraya, B., et al. (2008). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Molecules, 13(5), 1097-1105. [Link]

- Al-Soud, Y. A., et al. (2003).

"biological activity of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol"

An In-Depth Technical Guide on the Biological Activity of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol

Foreword

The 1,2,4-triazole nucleus is a cornerstone in modern medicinal chemistry, renowned for its versatile pharmacological profile. This guide focuses on a specific, promising derivative: this compound. While direct, extensive research on this particular molecule is emerging, this document synthesizes the wealth of data available on its close analogs to provide a predictive and practical framework for researchers. We will delve into the established biological activities of the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold, offering detailed experimental protocols and insights into structure-activity relationships that are directly applicable to the study of this fluorinated compound. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this important class of molecules.

Synthesis of the Core Scaffold

The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is a well-established process, typically involving a multi-step reaction sequence. The general pathway is adaptable for the synthesis of the title compound, this compound.

A common synthetic route begins with the corresponding carboxylic acid, in this case, (4-fluorophenyl)acetic acid.[1][2][3] The acid is first converted to its hydrazide. This intermediate is then reacted with carbon disulfide in an alkaline medium, such as ethanolic potassium hydroxide, to form a potassium dithiocarbazinate salt.[1][2][3] The final and crucial step is the cyclization of this salt with hydrazine hydrate, which upon acidification, yields the desired this compound.[1][2][3]

Caption: General synthetic workflow for 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.

Profile of Biological Activities

The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold is associated with a broad spectrum of biological activities. The presence of the 4-fluorobenzyl group is anticipated to modulate these activities, potentially enhancing potency and influencing pharmacokinetic properties.

Anticonvulsant Activity

Derivatives of 1,2,4-triazole are well-documented for their anticonvulsant properties.[4] Studies on various 4-alkyl- and 4-aryl-substituted 1,2,4-triazole-3-thiones have demonstrated significant activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests.[4][5][6] The presence of a substituted phenyl ring at the 5-position is often correlated with potent anticonvulsant effects.[4]

Experimental Protocol: Maximal Electroshock (MES) Induced Seizure Test

-

Animal Model: Male albino mice (20-25 g) are used.

-

Compound Administration: The test compound, this compound, is suspended in a suitable vehicle (e.g., 0.5% Tween 80 in saline) and administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle only. A standard anticonvulsant drug (e.g., phenytoin) is used as a positive control.

-

Induction of Seizures: After a predetermined time (e.g., 30 or 60 minutes), a maximal electroshock (e.g., 50 mA, 0.2 seconds) is delivered via corneal electrodes.

-

Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Endpoint: The percentage of animals protected from the tonic hind limb extension is calculated for each dose group. The ED50 (the dose required to protect 50% of the animals) can then be determined.

Antimicrobial and Antifungal Activity

The 1,2,4-triazole-3-thiol moiety is a well-known pharmacophore in the design of antimicrobial agents.[1][2][3][7][8] Numerous studies have reported the synthesis of derivatives with potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2][3][7][8] The mechanism of action is often attributed to the inhibition of essential microbial enzymes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Microbial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.

-

Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a standardized concentration (e.g., 0.5 McFarland standard).

-

Assay Setup: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Endpoint: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Sources

- 1. Istanbul University Press [iupress.istanbul.edu.tr]

- 2. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives [indexacademicdocs.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

- 6. Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. connectjournals.com [connectjournals.com]

- 8. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Fluorinated Triazole Compounds

Introduction

Triazole compounds, a critical class of heterocyclic molecules characterized by a five-membered ring containing three nitrogen atoms, form the backbone of numerous therapeutic agents.[1][2] Their broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties, has cemented their importance in drug development.[1][3][4] A significant leap in the potency and pharmacokinetic profile of these compounds has been achieved through the strategic incorporation of fluorine atoms.[1][3] This guide provides a comprehensive technical overview of the mechanism of action of fluorinated triazole compounds, with a primary focus on their well-established role as antifungal agents. We will delve into their molecular targets, the pivotal role of fluorine in enhancing their activity, the experimental methodologies used to elucidate their function, and the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this vital class of therapeutic agents.

The Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary and most well-documented mechanism of action for the vast majority of antifungal fluorinated triazoles is the potent and specific inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway: lanosterol 14α-demethylase.[2][5][6]

Lanosterol 14α-demethylase (CYP51) is a cytochrome P450 enzyme that plays an indispensable role in the conversion of lanosterol to ergosterol.[2][7] Ergosterol is the principal sterol in the fungal cell membrane, where it is crucial for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.[8][9] The enzymatic process of demethylation is a three-step oxidative reaction, with each step requiring a molecule of diatomic oxygen and a reducing equivalent like NADPH.[7][10]

Fluorinated triazoles act as competitive inhibitors of CYP51.[8] The mechanism of inhibition is centered on the interaction between the triazole ring and the heme iron atom at the active site of the enzyme.[2][11] Specifically, a basic nitrogen atom within the triazole ring coordinates with the ferric (Fe³⁺) form of the heme iron, preventing the binding of the natural substrate, lanosterol, and the subsequent binding of oxygen.[2] This blockade of the active site effectively halts the demethylation process.

The consequences of CYP51 inhibition are twofold and ultimately lead to fungistatic or, in some cases, fungicidal activity:

-

Depletion of Ergosterol: The halt in the ergosterol biosynthesis pathway leads to a progressive depletion of this vital sterol from the fungal cell membrane. This results in a loss of membrane integrity, increased permeability, and dysfunction of membrane-associated proteins.[8]

-

Accumulation of Toxic Sterol Intermediates: The inhibition of lanosterol 14α-demethylase causes the accumulation of 14α-methylated sterol precursors.[8][9] These aberrant sterols are incorporated into the fungal membrane, further disrupting its structure and function, and are cytotoxic to the fungal cell.

Visualizing the Pathway and Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by fluorinated triazole compounds.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Editorial: Pharmaceutical insights into the triazoles: Recent advances [frontiersin.org]

- 5. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 8. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 10. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 4-Amino-5-Substituted-4H-1,2,4-Triazole-3-thiols

An In-depth Review for Researchers, Scientists, and Drug Development Professionals